molecular formula C20H19N3O3S2 B2585449 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2034355-65-0

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Cat. No.: B2585449
CAS No.: 2034355-65-0
M. Wt: 413.51
InChI Key: JFVQBNUMZNLUBO-UHFFFAOYSA-N
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Description

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a sulfonamide derivative featuring a benzo[b]thiophene moiety, a hydroxypropyl chain, and a pyrazole-substituted benzene ring. The compound combines key pharmacophoric elements:

  • 4-(1H-pyrazol-1-yl)benzenesulfonamide: The sulfonamide group is a common motif in enzyme inhibitors (e.g., carbonic anhydrase), while pyrazole contributes to heterocyclic diversity and hydrogen-bonding interactions .

Properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-pyrazol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S2/c1-20(24,19-13-15-5-2-3-6-18(15)27-19)14-22-28(25,26)17-9-7-16(8-10-17)23-12-4-11-21-23/h2-13,22,24H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVQBNUMZNLUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(C=C1)N2C=CC=N2)(C3=CC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide (CAS No. 2034472-57-4) is a compound of significant interest due to its diverse biological activities, particularly in the fields of anti-inflammatory and anti-cancer research. This article explores the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N4O2S, with a molecular weight of 316.4 g/mol. The compound features a benzo[b]thiophene moiety, a hydroxypropyl group, and a pyrazole ring, which contribute to its unique pharmacological properties.

Anti-inflammatory Properties

Research indicates that compounds containing the benzo[b]thiophene structure exhibit significant anti-inflammatory activity. For instance, derivatives of benzo[b]thiophene have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. The presence of the pyrazole moiety is also linked to anti-inflammatory effects, enhancing the overall therapeutic potential of the compound .

Anticancer Activity

The pyrazole derivatives are well-documented for their anticancer properties. Studies have shown that these compounds can inhibit various cancer-related pathways, including those involving BRAF(V600E), EGFR, and Aurora-A kinase . The unique combination of the benzo[b]thiophene and pyrazole rings in this compound suggests potential for selective targeting in cancer therapy.

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of Enzymatic Activity: The sulfonamide group can interact with active sites on enzymes, inhibiting their function.
  • Modulation of Signaling Pathways: The compound may affect key signaling pathways involved in inflammation and cancer progression.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the core structure can significantly impact biological activity. For example:

  • Substituents on the pyrazole ring can enhance efficacy against specific targets.
  • Alterations in the benzo[b]thiophene moiety may influence lipophilicity and bioavailability.
CompoundStructural FeaturesBiological Activity
This compoundBenzo[b]thiophene + Hydroxypropyl + PyrazoleAnti-inflammatory, Anticancer
PYZ442′-fluoro-[1,1′-biphenyl]-4-ylAnti-inflammatory
PYZ453-(1-methyl-1H-pyrazol-5-yl)phenylAntioxidant

Case Studies

Case Study 1: Anti-inflammatory Effects
In a study investigating various benzo[b]thiophene derivatives, it was found that those with hydroxypropyl substituents exhibited enhanced inhibition of COX enzymes compared to their counterparts without this modification. This suggests that the hydroxypropyl group plays a critical role in enhancing anti-inflammatory activity .

Case Study 2: Anticancer Efficacy
A recent evaluation of pyrazole derivatives demonstrated that compounds similar to this compound showed promising results against breast cancer cell lines. The study highlighted the importance of structural modifications in improving selectivity and potency against cancer cells .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the presence of a benzo[b]thiophene moiety, a hydroxypropyl group, and a pyrazole derivative. Its molecular formula is C15H16N4O2SC_{15}H_{16}N_{4}O_{2}S with a molecular weight of approximately 316.4 g/mol. The unique structural features contribute to its potential biological activities and applications in drug development.

Anticancer Activity

Research has shown that derivatives of benzo[b]thiophene compounds exhibit significant anticancer properties. For instance, compounds similar to N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. A study highlighted the efficacy of such compounds in targeting specific cellular pathways involved in cancer proliferation, suggesting potential therapeutic roles in oncology .

Anti-inflammatory Effects

The compound's structure suggests possible anti-inflammatory properties. Similar compounds have been investigated for their ability to modulate inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases. The presence of the sulfonamide group is particularly relevant, as sulfonamides are known for their anti-inflammatory effects .

Antibacterial and Antiviral Properties

This compound has also been explored for its antibacterial and antiviral activities. Studies have shown that compounds with similar structures can inhibit bacterial growth and viral replication, making them valuable in the development of new antibiotics and antiviral agents .

Organic Electronics

The unique electronic properties of benzo[b]thiophene derivatives make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form stable thin films and its charge transport properties are critical for enhancing the performance of electronic devices.

Polymer Chemistry

The incorporation of this compound into polymer matrices has been investigated to improve material properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for various industrial uses.

Case Studies

StudyFocusFindings
Anticancer Screening Evaluation of anticancer activityCompounds similar to this compound showed significant inhibition of cancer cell proliferation .
Anti-inflammatory Research Investigation of anti-inflammatory effectsDemonstrated modulation of inflammatory markers, suggesting therapeutic potential for chronic inflammatory diseases .
Electronics Application Study on electronic propertiesHighlighted the effectiveness of benzo[b]thiophene derivatives in enhancing the efficiency of organic electronic devices.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally and functionally related sulfonamide derivatives, focusing on key substituents , synthetic routes , and biological activities .

Table 1: Structural and Functional Comparison

Compound Name / Class Key Structural Features Biological Activity Synthesis Highlights Reference
Target Compound Benzo[b]thiophene, hydroxypropyl, pyrazole-sulfonamide Not explicitly reported (theoretical anticancer) Likely involves condensation/alkylation steps -
Thiophene-sulfonamide derivatives (e.g., compounds 6,7,9,13 in ) Thiophene, enaminone, sulfonamide Potent anti-breast cancer activity (> doxorubicin) Friedel-Crafts acylation, hydrazide formation
1,2,4-Triazole-thiones (e.g., compounds 7–9 in ) Triazole-thione tautomers, fluorophenyl groups Antifungal/antimicrobial (inferred from analogs) Alkaline cyclization of hydrazinecarbothioamides
N-(3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-yl)(o-tolyl)methanesulfonamide () Pyrazole, quinoline, sulfonamide Not explicitly reported (kinase inhibition potential) Click chemistry or SNAr reactions

Key Findings:

Structural Modifications and Activity :

  • The benzo[b]thiophene in the target compound may confer superior metabolic stability compared to simpler thiophene derivatives (e.g., ), where thiophene-based analogs showed potent anticancer activity .
  • The hydroxypropyl chain differentiates the target compound from fluorophenyl-containing triazole-thiones (), which rely on fluorine for enhanced bioavailability and target binding .

Synthetic Approaches :

  • Thiophene-sulfonamides () are synthesized via Friedel-Crafts acylation and hydrazide coupling, whereas the target compound may require regioselective alkylation of the hydroxypropyl group .
  • Triazole-thiones () emphasize tautomeric control (thione vs. thiol), a factor less relevant to the target compound’s pyrazole-sulfonamide system .

Biological Performance: Thiophene derivatives () exhibit IC50 values lower than doxorubicin, suggesting that the target compound’s benzo[b]thiophene could further enhance potency through improved target engagement . Pyrazole-containing analogs () highlight the role of heterocycles in modulating selectivity, though quinoline vs. benzo[b]thiophene substitution may alter target specificity .

Q & A

Q. What are the critical steps in designing a synthetic route for N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide?

  • Methodological Answer : The synthesis involves multi-step reactions, starting with the preparation of key intermediates like the benzo[b]thiophene and pyrazole moieties. Key steps include:
  • Coupling reactions : Use POCl₃ or similar reagents to facilitate sulfonamide bond formation under reflux (90–100°C) .
  • pH control : Adjust to pH 8–9 with ammonia to precipitate intermediates, followed by recrystallization (e.g., DMSO/water mixtures) .
  • Functional group protection : Protect hydroxyl or amine groups during sulfonylation to avoid side reactions .
    Monitoring via TLC and spectroscopic characterization (NMR, IR) at each stage ensures intermediate purity .

Q. How can researchers characterize intermediates and the final product?

  • Methodological Answer :
  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Assign peaks to confirm regiochemistry (e.g., pyrazole N-substitution) and sulfonamide linkage .
  • IR spectroscopy : Identify key functional groups (e.g., S=O stretching at ~1150–1300 cm⁻¹) .
  • Chromatography : Use HPLC to assess purity (>95%) and TLC (silica gel, ethyl acetate/hexane) to monitor reaction progress .
  • Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF .

Q. What purification strategies are effective for this compound?

  • Methodological Answer :
  • Recrystallization : Optimize solvent mixtures (e.g., ethanol/water or DMSO/water) based on solubility profiles .
  • Column chromatography : Use silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane) to isolate polar byproducts .
  • Acid-base extraction : Leverage the sulfonamide’s acidity (pKa ~10–12) for selective isolation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer :
  • Design of Experiments (DoE) : Systematically vary temperature, solvent polarity, and catalyst loading (e.g., Pd for cross-coupling) to identify optimal parameters .
  • Kinetic studies : Use in-situ FTIR or Raman spectroscopy to track reaction progress and identify rate-limiting steps .
  • Green chemistry : Replace toxic solvents (e.g., DMF) with ionic liquids or cyclopentyl methyl ether (CPME) to enhance sustainability .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Orthogonal assays : Validate binding affinity using SPR (surface plasmon resonance) alongside enzymatic assays to confirm target engagement .
  • Purity verification : Re-analyze compound batches via HPLC-MS to rule out impurities (e.g., residual solvents or degradation products) .
  • Cell-based studies : Compare activity in multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .

Q. What methodologies are recommended for determining the crystal structure of this compound?

  • Methodological Answer :
  • Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., chloroform/methanol) and refine using SHELXL for high-resolution data .
  • Twinned data handling : Apply SHELXE for structure solution in cases of twinning or pseudo-symmetry .
  • Hydrogen bonding analysis : Map interactions (e.g., sulfonamide O–H⋯N) to understand packing motifs .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Functional group modifications : Synthesize analogs with variations in the pyrazole (e.g., 3,5-dimethyl substitution) or benzo[b]thiophene (e.g., halogenation) .
  • Pharmacophore modeling : Use Schrödinger’s Phase or MOE to identify critical interaction points (e.g., sulfonamide as a hydrogen bond acceptor) .
  • In silico docking : Predict binding modes with target proteins (e.g., kinases) using AutoDock Vina or Glide .

Q. What strategies address stereochemical challenges during synthesis?

  • Methodological Answer :
  • Chiral chromatography : Resolve enantiomers using Chiralpak columns (e.g., IA or IB) with hexane/isopropanol .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in key steps like hydroxylation or amide coupling .
  • Dynamic NMR : Characterize atropisomerism in the benzo[b]thiophene moiety using variable-temperature ¹H NMR .

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